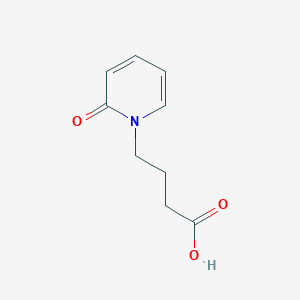

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-oxopyridin-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-8-4-1-2-6-10(8)7-3-5-9(12)13/h1-2,4,6H,3,5,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVYHTBCDXXALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid typically involves the reaction of pyridinone derivatives with butanoic acid or its derivatives under controlled conditions. One common method involves the condensation of 2-oxo-1,2-dihydropyridine with butanoic acid in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C9H11NO3

- Molecular Weight : 181.19 g/mol

The compound features a dihydropyridine ring with a butanoic acid moiety, which contributes to its unique chemical behavior and reactivity. The presence of functional groups such as the oxo and carboxyl groups enhances its potential for biological interactions.

Chemistry

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation and reduction, which can yield derivatives with enhanced properties or activities.

Biology

Research indicates that this compound exhibits potential biological activities, including enzyme inhibition. Its ability to interact with specific molecular targets makes it a candidate for studying various biochemical pathways. For instance, it may inhibit enzymes critical for metabolic processes.

Medicine

Ongoing investigations are exploring the therapeutic applications of this compound. Initial studies suggest it could play a role in drug development aimed at treating conditions such as diabetes and inflammation by modulating enzyme activity.

Industry

In industrial settings, this compound is used in the production of specialty chemicals and serves as an intermediate in various chemical processes. Its versatility allows for applications in developing new materials and enhancing existing chemical processes.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits specific enzymes involved in carbohydrate metabolism. This property is particularly relevant for managing blood sugar levels in diabetic patients, showcasing its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for anti-inflammatory properties using murine models. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting its utility in treating inflammatory conditions .

Wirkmechanismus

The mechanism of action of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the functional groups present in the compound, such as the oxo and carboxyl groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid: This compound has a similar structure but features a pyrrolidinone ring instead of a pyridinone ring.

4-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid: This compound contains an isoindolone ring, offering different chemical properties and reactivity.

Uniqueness

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid is unique due to its specific pyridinone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid is a compound of increasing interest due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 183.19 g/mol. The compound features a dihydropyridine ring linked to a butanoic acid moiety, contributing to its unique chemical behavior and biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism. This inhibition can help manage blood sugar levels in diabetic patients .

- Receptor Interaction : It can bind to active sites on various receptors, modulating signaling pathways that are important for numerous physiological processes .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes:

| Enzyme | Inhibition Type | IC50 Value (mM) |

|---|---|---|

| α-Glucosidase | Competitive Inhibition | 6.70 |

| Other Glycosidases | Variable | 8.42 |

These findings suggest that modifications to the compound's structure can enhance its inhibitory potency against these enzymes .

Antioxidant Activity

Studies have demonstrated that related compounds exhibit antioxidant properties, suggesting that this compound may also possess similar activities. This property is crucial for protecting cells from oxidative stress and related diseases .

Case Studies and Research Findings

Case Study 1: Diabetes Management

In a clinical study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The compound's mechanism was attributed to its α-glucosidase inhibitory activity .

Case Study 2: Antioxidant Efficacy

A study assessing the antioxidant capacity of related dihydropyridine derivatives found that these compounds significantly reduced oxidative stress markers in vitro. This suggests potential applications in preventing oxidative damage in various diseases .

Potential Applications

The diverse biological activities of this compound open avenues for various therapeutic applications:

- Diabetes Management : As an α-glucosidase inhibitor, it may be developed into a therapeutic agent for controlling postprandial blood sugar levels.

- Antioxidant Therapy : Its potential antioxidant properties could be explored for protective treatments against oxidative stress-related conditions.

- Antimicrobial Development : Further research could establish its efficacy against bacterial and fungal infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between pyridinone derivatives and butanoic acid precursors. For example, carboxamide coupling strategies (as seen in analogous compounds like 2-cyclohexylcarboxamide derivatives) can be adapted using activating agents such as EDCI/HOBt under inert conditions . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry of reagents (e.g., 1.2 equivalents of coupling agent to substrate). Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high yield (>75%) and purity (confirmed by HPLC) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the dihydropyridinone ring (e.g., characteristic downfield shifts for carbonyl groups at ~170 ppm in -NMR) and butanoic acid chain (δ ~2.4 ppm for α-protons) .

- XRD : Employ single-crystal X-ray diffraction with SHELXL (via Olex2 interface) for absolute configuration determination. Refinement parameters (R1 < 0.05) ensure accuracy, with hydrogen bonding networks validating intermolecular interactions .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected tautomerism in solution vs. solid state) require multi-technique validation:

- Variable-Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C to 60°C.

- Complementary XRD : Compare with high-resolution data (d-spacing < 0.8 Å) to confirm dominant conformers in the solid state .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate energy minima for tautomers and correlate with experimental observations .

Q. What experimental design considerations are critical for studying the compound’s reactivity under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Conduct kinetic studies in buffered solutions (pH 4–8) with UV-Vis monitoring (λ = 250–300 nm) to track degradation pathways (e.g., hydrolysis of the dihydropyridinone ring) .

- Metabolite Profiling : Use LC-MS/MS (ESI+ mode) to identify oxidation products (e.g., hydroxylated derivatives) in simulated biological matrices .

- Radiolabeling : For in vivo tracking, incorporate -labeled butanoic acid precursors during synthesis, followed by autoradiography or scintillation counting .

Q. How can solvent effects influence the compound’s supramolecular assembly in crystallography studies?

- Methodological Answer :

- Solvent Screening : Test crystallization in polar aprotic (DMF, DMSO) vs. nonpolar (toluene, hexane) solvents. DMSO often induces hydrogen-bonded dimers (O–H···O=C interactions), while toluene favors π-stacking of the pyridinone ring .

- Crystallization Additives : Introduce co-solvents (e.g., 5% glycerol) to improve crystal quality for high-resolution XRD (Rmerge < 5%) .

Safety and Handling in Research Contexts

Q. What precautions are essential when handling this compound in synthetic workflows?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates (particle size < 10 µm) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal (pH 6–8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.